Cas no 1019560-69-0 (3-Pyridinamine, N-[(2-fluorophenyl)methyl]-)

3-Pyridinamine, N-[(2-fluorophenyl)methyl]-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a 2-fluorobenzyl substituent on the pyridine amine, enhances its reactivity and binding affinity in molecular interactions. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of receptor-targeted agents. The fluorine atom contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined chemical properties make it suitable for use in cross-coupling reactions and other synthetic transformations. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Pyridinamine, N-[(2-fluorophenyl)methyl]- structure
1019560-69-0 structure
Product Name:3-Pyridinamine, N-[(2-fluorophenyl)methyl]-
CAS No:1019560-69-0
MF:C12H11FN2
MW:202.227545976639
CID:5250888
Update Time:2025-10-29

3-Pyridinamine, N-[(2-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, N-[(2-fluorophenyl)methyl]-
    • Inchi: 1S/C12H11FN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2
    • InChI Key: MGPFKTUNJZNWDK-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1NCC1=CC=CC=C1F

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Additional information on 3-Pyridinamine, N-[(2-fluorophenyl)methyl]-

3-Pyridinamine, N-[(2-fluorophenyl)methyl]- (CAS No. 1019560-69-0): A Comprehensive Overview

3-Pyridinamine, N-[(2-fluorophenyl)methyl]-, identified by its CAS number 1019560-69-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the pyridineamine class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of a 2-fluorophenyl moiety in its structure enhances its pharmacological properties, making it a subject of intense research interest.

The chemical structure of 3-Pyridinamine, N-[(2-fluorophenyl)methyl]-, consists of a pyridine ring substituted with an amine group at the 3-position and a N-(2-fluorophenyl)methyl side chain. This unique arrangement contributes to its distinct pharmacokinetic and pharmacodynamic profiles, which are being extensively studied in various preclinical and clinical trials. The fluorine atom in the phenyl ring is particularly noteworthy, as it can influence the compound's metabolic stability and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the properties of pyridine derivatives. Among these, 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- has emerged as a promising candidate for several therapeutic indications. Its ability to interact with various biological pathways has made it a valuable tool in the discovery and development of new drugs. For instance, studies have suggested that this compound may exhibit potent activity against certain types of cancer by inhibiting key enzymes involved in tumor growth and progression.

One of the most intriguing aspects of 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- is its potential role in modulating neurotransmitter systems. Research indicates that this compound may interact with receptors and enzymes associated with central nervous system (CNS) disorders, offering a potential therapeutic approach for conditions such as depression, anxiety, and neurodegenerative diseases. The precise mechanism of action remains an area of active investigation, but preliminary findings are promising.

The synthesis of 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's structure and purity.

Pharmaceutical companies and academic institutions have been collaborating to explore the therapeutic potential of 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- through preclinical studies. These studies aim to evaluate its efficacy, safety profile, and pharmacokinetic properties in animal models before moving into human clinical trials. The results from these studies have been encouraging, suggesting that this compound may offer a new treatment option for patients suffering from various diseases.

The role of computational chemistry in understanding the behavior of 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- cannot be overstated. Molecular modeling techniques are being used to predict how this compound interacts with biological targets at the atomic level. This information is crucial for designing derivatives with improved pharmacological properties and reduced side effects. Additionally, computational methods help in optimizing synthetic routes by predicting reaction outcomes before experimental trials.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for evaluating new drug candidates like 3-Pyridinamine, N-[(2-fluorophenyl)methyl]-. These agencies require comprehensive data on the compound's safety and efficacy before approving it for clinical use. The rigorous testing process ensures that only safe and effective drugs reach patients worldwide.

The future prospects for 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- look promising as ongoing research continues to uncover new applications for this compound. Innovations in drug delivery systems may further enhance its therapeutic potential by improving bioavailability and targeting specificity. Collaborative efforts between industry and academia are essential to translate laboratory findings into tangible benefits for patients.

In conclusion, 3-Pyridinamine, N-[(2-fluorophenyl)methyl]- (CAS No. 1019560-69-0) is a fascinating compound with significant implications in pharmaceutical chemistry. Its unique structure and versatile biological activities make it a valuable candidate for drug development across multiple therapeutic areas. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs worldwide.

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